2-Methylphenyl pivalate
Description
2-Methylphenyl pivalate (CAS RN: 72569-05-2) is an aromatic ester with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol. It is structurally characterized by a pivaloyl group (tert-butyl carbonyl) esterified to the hydroxyl group of 2-methylphenol (ortho-cresol).
Commercial availability includes quantities of 1g (¥6,800) and 5g (¥21,500), with purity levels exceeding 95.0% as per high-performance liquid chromatography (HPLC) standards .
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
(2-methylphenyl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C12H16O2/c1-9-7-5-6-8-10(9)14-11(13)12(2,3)4/h5-8H,1-4H3 |
InChI Key |
WFGQAOWBQYCYEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)C(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Isomers: 3- and 4-Methylphenyl Pivalates
The positional isomers of 2-methylphenyl pivalate—3-methylphenyl pivalate (CAS RN: 72569-06-3) and 4-methylphenyl pivalate —share the same molecular formula but differ in methyl group placement. Key distinctions include:
| Property | This compound | 3-Methylphenyl Pivalate | 4-Methylphenyl Pivalate |
|---|---|---|---|
| CAS RN | 72569-05-2 | 72569-06-3 | Undocumented |
| Price (1g) | ¥6,800 | ¥5,600 | Undocumented |
| Price (5g) | ¥21,500 | ¥21,000 | Undocumented |
| Hazard Classification | 4-3-III | 4-3-III | Likely similar |
No data exists for the para isomer, but its linear structure might enhance crystallinity or stability compared to ortho/meta counterparts .
Methoxy-Substituted Analogs: 2-Methoxy-5-Methylphenyl Pivalate
The introduction of a methoxy group in 2-methoxy-5-methylphenyl pivalate (C₁₃H₁₈O₃, MW: 222.27) adds an electron-donating substituent, altering reactivity and applications. Key differences include:
- Higher molecular weight (222.27 vs. 192.25) due to the methoxy group.
- Elevated cost : 1g costs ¥5,700, and 5g costs ¥21,000, comparable to this compound despite similar purity (>95.0% HPLC) .
- Potential use in advanced materials or pharmaceuticals, where methoxy groups often enhance solubility or metabolic stability.
Sulfonamide-Functionalized Pivalates
The 4-(sulfonyl)phenyl pivalate fragment, derived from the HNE inhibitor Sivelestat, demonstrates how sulfonamide groups enhance biological activity . For example:
- Enzyme inhibition : Sulfonamide pivalates exhibit potent inhibitory effects on human neutrophil elastase (HNE) due to dual interaction points with Ser195 residues .
- Chemical stability : Sulfonyl groups may improve stability compared to methyl-substituted pivalates, which lack such functionalization .
Steroidal Pivalate Derivatives
Steroidal pivalates like tixocortol pivalate and fluocortolone pivalate are used clinically for anti-inflammatory action. Key differences from this compound include:
- Biological function: Steroidal pivalates modify drug solubility and bioavailability, whereas non-steroidal analogs like this compound lack inherent therapeutic activity .
- Structural complexity : Steroidal backbones introduce multiple chiral centers and fused ring systems, complicating synthesis compared to simple aromatic pivalates .
Q & A
Basic: What are the established synthetic protocols for 2-Methylphenyl pivalate, and how are reaction conditions optimized for yield and purity?
Methodological Answer:
The synthesis of this compound typically involves esterification between 2-methylphenol and pivaloyl chloride (or pivalic acid derivatives) under acidic or catalytic conditions. Key steps include:
- Acid-Catalyzed Esterification : Using pivalic acid and 2-methylphenol with sulfuric acid as a catalyst. Reaction temperatures are maintained between 60–80°C to balance reactivity and minimize side reactions like transesterification .
- Vinyl Pivalate Transesterification : Vinyl pivalate can react with 2-methylphenol in ionic liquids (e.g., 1-ethyl-3-methylimidazolium chloride) under mild conditions (50°C, 24 hours), achieving high regioselectivity and avoiding harsh acids .
- Purification : Column chromatography or recrystallization is used to isolate the product, with purity verified via GC-MS (>99.9%) or HPLC .
Advanced: How do directing groups influence the regioselectivity in catalytic C–H functionalization reactions involving this compound derivatives?
Methodological Answer:
The pivalate group can act as a transient directing group in Pd- or Rh-catalyzed C–H functionalization. For example:
- Pd-Catalyzed Reactions : The pivaloyl oxygen coordinates to Pd(II), directing activation of proximal C–H bonds. This facilitates selective ortho-functionalization (e.g., halogenation or arylation) via a five-membered palladacycle intermediate. Steric effects from the tert-butyl group enhance selectivity for less hindered positions .
- Rh-Catalyzed Reactions : Rhodium complexes stabilize through chelation with the pivalate oxygen, enabling meta-functionalization in aromatic systems. Computational studies (DFT) show that electronic effects dominate in Rh-mediated pathways compared to steric control in Pd systems .
Basic: What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : The tert-butyl group (C(CH₃)₃) appears as a singlet at δ 1.2–1.4 ppm. Aromatic protons from the 2-methylphenyl group show splitting patterns consistent with para-substitution (e.g., doublets at δ 6.8–7.2 ppm) .
- ¹³C NMR : The carbonyl carbon (C=O) resonates at δ 170–175 ppm, while the quaternary carbon in the pivalate group appears at δ 35–40 ppm .
- IR Spectroscopy : Strong C=O stretching at 1720–1740 cm⁻¹ confirms ester formation.
- Mass Spectrometry : GC-MS (EI) shows a molecular ion peak at m/z 192.25 (C₁₂H₁₆O₂) with fragmentation patterns matching the tert-butyl and aryl moieties .
Advanced: What computational models predict the reactivity of this compound in complex reaction environments?
Methodological Answer:
- DFT Calculations : Used to map transition states in ester hydrolysis or C–H activation. For example, the energy barrier for nucleophilic attack on the pivalate carbonyl group is higher compared to less hindered esters (e.g., methyl acetate), explaining its resistance to hydrolysis .
- Molecular Dynamics (MD) Simulations : Model steric effects of the tert-butyl group in solvent interactions. Simulations in ionic liquids (e.g., [EMIM]Cl) show reduced solvation entropy, favoring transesterification over hydrolysis .
- QSPR Models : Correlate substituent effects (e.g., methyl vs. tert-butyl) with reaction rates in catalytic systems .
Basic: How does steric hindrance from the pivaloyl group affect the stability and reactivity of this compound?
Methodological Answer:
- Stability : The bulky tert-butyl group shields the ester carbonyl from nucleophilic attack, making this compound more hydrolytically stable than linear esters. This is exploited in polymer synthesis (e.g., cellulose pivalate) to control degradation rates .
- Reactivity : Steric hindrance slows down transesterification but enhances regioselectivity in catalytic C–H functionalization by restricting metal access to specific C–H bonds .
Advanced: How can kinetic and thermodynamic studies resolve contradictions in reaction pathways for this compound under varying conditions?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Measure primary KIE (e.g., kH/kD > 1) to confirm C–H bond cleavage as the rate-determining step in catalytic cycles .
- Variable-Temperature NMR : Monitors equilibrium shifts in reversible reactions (e.g., esterification vs. hydrolysis). For instance, lower temperatures favor ester formation (ΔG < 0) .
- Eyring Analysis : Calculates activation parameters (ΔH‡, ΔS‡) to distinguish between associative (steric-controlled) and dissociative (electronic-controlled) mechanisms in Pd-catalyzed reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
